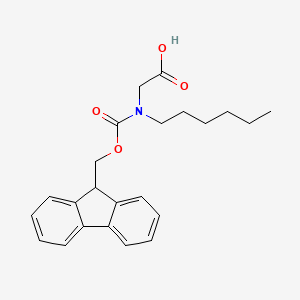

N-Fmoc-N-hexyl-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(hexyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOUKNUFSDJJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Fmoc-N-hexyl-glycine

Introduction: The Significance of N-Alkylated Amino Acids in Drug Discovery

In the landscape of modern drug development and peptide chemistry, N-alkylated amino acids are indispensable building blocks. Their incorporation into peptide chains offers a powerful strategy to modulate conformational properties, enhance metabolic stability, and improve membrane permeability. The N-hexyl substitution on the glycine backbone, combined with the crucial fluorenylmethyloxycarbonyl (Fmoc) protecting group, renders N-Fmoc-N-hexyl-glycine a valuable reagent for solid-phase peptide synthesis (SPPS), particularly in the construction of peptoids and other peptidomimetics.[1] This guide provides a comprehensive overview of a reliable synthetic route to this compound, underpinned by established chemical principles and practical laboratory insights.

Strategic Considerations for the Synthesis of this compound

The synthesis of this compound can be approached from two primary retrosynthetic pathways:

-

Route A: N-Alkylation of Fmoc-glycine. This strategy involves the direct alkylation of the commercially available Fmoc-glycine with a suitable hexylating agent, such as hexyl bromide.

-

Route B: Fmoc Protection of N-hexyl-glycine. This alternative route begins with the synthesis of the N-hexyl-glycine intermediate, followed by the protection of the secondary amine with Fmoc-Cl.

While both routes are chemically sound, Route B is often favored in a laboratory setting for several reasons. The initial synthesis of N-hexyl-glycine is a straightforward and high-yielding reaction.[2][3] Subsequently, the Fmoc protection of the resulting secondary amine is a well-established and generally clean transformation.[4] This step-wise approach allows for the purification of the intermediate, N-hexyl-glycine, ensuring that the final Fmoc protection step proceeds with a clean substrate, simplifying the final purification.

This guide will therefore focus on a detailed protocol for Route B.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Fmoc protection of N-hexyl-glycine.

Caption: The reaction mechanism for the reductive amination of glycine with hexanal.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Glycine | 75.07 | 7.51 g | 0.1 |

| Hexanal | 100.16 | 11.02 g (13.5 mL) | 0.11 |

| Sodium Cyanoborohydride | 62.84 | 6.91 g | 0.11 |

| Methanol | 32.04 | 200 mL | - |

| Acetic Acid | 60.05 | ~2 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (1M) | 36.46 | As needed | - |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 7.51 g (0.1 mol) of glycine in 200 mL of methanol. Gentle warming may be required to achieve complete dissolution.

-

Addition of Aldehyde: To the stirred solution, add 11.02 g (13.5 mL, 0.11 mol) of hexanal.

-

pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the pH of the reaction mixture to approximately 6. The pH can be monitored using pH paper. This acidic condition facilitates imine formation.

-

Addition of Reducing Agent: In a separate beaker, dissolve 6.91 g (0.11 mol) of sodium cyanoborohydride in a minimal amount of methanol and add it portion-wise to the reaction mixture over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the evolution of gas ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous residue is washed three times with diethyl ether to remove any unreacted hexanal and other organic impurities.

-

The aqueous layer, containing the product as the hydrochloride salt, is then concentrated under reduced pressure to yield a crude solid.

-

-

Purification: The crude N-hexyl-glycine can be purified by recrystallization from a mixture of ethanol and water.

Part 2: Fmoc Protection of N-hexyl-glycine

The final step involves the protection of the secondary amine of N-hexyl-glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. [4] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-hexyl-glycine | 159.21 | 15.92 g | 0.1 |

| Fmoc-Cl | 258.69 | 28.46 g | 0.11 |

| Sodium Bicarbonate | 84.01 | 21.00 g | 0.25 |

| Dioxane | 88.11 | 150 mL | - |

| Water | 18.02 | 150 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Hydrochloric Acid (1M) | 36.46 | As needed | - |

Procedure:

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve 15.92 g (0.1 mol) of N-hexyl-glycine and 21.00 g (0.25 mol) of sodium bicarbonate in a mixture of 150 mL of dioxane and 150 mL of water.

-

Addition of Fmoc-Cl: In a separate beaker, dissolve 28.46 g (0.11 mol) of Fmoc-Cl in 50 mL of dioxane. Add this solution dropwise to the vigorously stirred N-hexyl-glycine solution over a period of 1 hour at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for an additional 4-6 hours. Monitor the reaction by TLC (ethyl acetate:hexane 1:1) until the starting material is consumed.

-

Work-up:

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

Acidify the aqueous solution to a pH of 2-3 with 1M HCl. A white precipitate of this compound should form.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from an ethyl acetate/hexane mixture can yield the pure product. [5]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. Expected peaks in the ¹H NMR spectrum would include signals corresponding to the hexyl chain, the glycine methylene protons, and the aromatic protons of the Fmoc group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₂₃H₂₇NO₄ is approximately 382.2 m/z.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product can be assessed by reverse-phase HPLC.

Troubleshooting and Expert Insights

-

Incomplete Reductive Amination: If the reductive amination stalls, ensure the pH is maintained around 6. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will inhibit imine formation.

-

Low Yield in Fmoc Protection: Ensure vigorous stirring during the addition of Fmoc-Cl to maintain a high interfacial area between the aqueous and organic phases. The use of fresh, high-purity Fmoc-Cl is also critical.

-

Purification Challenges: this compound is a relatively nonpolar compound. During column chromatography, a solvent system with a low polarity (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) will provide the best separation.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable building block for peptide and peptoid synthesis. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this compound in high purity, enabling its successful application in the development of novel therapeutic agents and research tools.

References

- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents.

-

Preparation of N-Alkyl-N-Fmoc Amino Acids by the Oxazolidinone Method - ResearchGate. Available at: [Link]

-

Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis - PMC - NIH. Available at: [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega. Available at: [Link]

-

Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves | Request PDF - ResearchGate. Available at: [Link]

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. Available at: [Link]

-

Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves - PubMed. Available at: [Link]

-

This compound | C23H27NO4 | CID 137795115 - PubChem - NIH. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact time, 2 s recycle delay)... - ResearchGate. Available at: [Link]

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

-

6 Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Photoredox Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-alkyl-1,4-dihydropyridines - Kyung Hee University. Available at: [Link]

-

Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Photoredox-Catalyzed Oxidative C–H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines | Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent - ResearchGate. Available at: [Link]

-

Variable temperature NMR characterization of a-glycine. Available at: [Link]

-

Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin - ResearchGate. Available at: [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Supporting Information for “Ultra-wideline N Solid-State NMR as a Method of Differentiating Polymorphs: Glycine as a Case Stud. Available at: [Link]

-

Green Chemistry - In situ Fmoc removal. Available at: [Link]

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC - PubMed Central. Available at: [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Available at: [Link]

-

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. Available at: [Link]

-

Reductive alkylation of an amino acid - ResearchGate. Available at: [Link]

-

Glycine as a 13 C CPMAS Setup Sample - University of Ottawa NMR Facility Blog. Available at: [Link]

-

Variable temperature NMR characterization of α-glycine | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

Technical Guide: The Role of N-hexyl Group in N-Fmoc-N-hexyl-glycine

Executive Summary

N-Fmoc-N-hexyl-glycine (Fmoc-Nhex-Gly) represents a critical monomer in the synthesis of peptoids (poly-N-substituted glycines). Unlike traditional amino acids where the side chain is attached to the

This guide details the physicochemical impact of the N-hexyl group, the conformational heterogeneity it introduces, and the specific solid-phase synthesis (SPPS) protocols required to overcome the steric hindrance inherent to N-substituted residues.

Molecular Architecture & Physicochemical Impact[1]

The N-hexyl group acts as a "lipophilic spear," fundamentally altering the behavior of the glycine backbone.

The "N-Alkylation Effect"

In standard peptides, the amide backbone provides hydrogen bond donors (NH) that solvate well in water but impede passive membrane diffusion. The N-hexyl substitution in Fmoc-Nhex-Gly:

-

Abolishes the H-bond Donor: The nitrogen is tertiary. This prevents the formation of standard

-helices or -

Increases Lipophilicity: The 6-carbon alkyl chain significantly raises the LogP, facilitating interaction with the lipid bilayer.

-

Induces Flexibility: Without the constraints of the

-carbon chiral center, the backbone is achiral and intrinsically flexible, though restricted by steric clashes from the N-substituent.

Comparative Metrics: Peptide vs. Peptoid Residue[2]

| Feature | L-Leucine (Peptide) | N-hexyl-glycine (Peptoid) | Impact on Drug Design |

| Side Chain Position | Backbone Nitrogen | N-sub removes H-bond donor.[1] | |

| Chirality | L-Stereocenter | Achiral | Eliminates racemization concerns during synthesis. |

| Protease Stability | Low (Trypsin/Chymotrypsin) | High (Complete Resistance) | Extends in vivo half-life. |

| Conformation | Trans-amide favored | Cis/Trans Equilibrium | Increases conformational heterogeneity. |

| Membrane Entry | Carrier-mediated / Endocytosis | Passive Diffusion | Improves oral bioavailability. |

Conformational Dynamics: The Amide Switch

A critical challenge in using this compound is the cis/trans isomerism of the tertiary amide bond. Unlike secondary amides (peptides) which overwhelmingly favor the trans (

Mechanism of Isomerism

The steric bulk of the N-hexyl group clashes with the carbonyl oxygen (in trans) and the preceding

Figure 1: The cis/trans equilibrium of the N-hexyl amide bond.[2] Unlike peptides (trans-dominant), the N-hexyl group forces a population mixture, impacting secondary structure.

Synthesis Strategy: Monomer vs. Submonomer

Researchers have two routes to introduce the N-hexyl residue. This guide focuses on the Monomer Route (using this compound) as it offers superior purity control compared to the Submonomer method.

The Monomer Advantage

While the "Submonomer" method (adding bromoacetic acid followed by hexylamine) is faster for libraries, it often leads to "deletion sequences" if the displacement is incomplete. Using the pre-purified This compound ensures:

-

Stoichiometric Control: You know exactly 1 equivalent is coupling.

-

Characterization: The building block can be analyzed by NMR/HPLC before use.

-

Compatibility: Essential for fragment condensation strategies.

Figure 2: SPPS Workflow using this compound. The "Critical Bottleneck" highlights the difficulty of coupling the SUBSEQUENT residue onto the bulky N-hexyl amine.

Experimental Protocols

Expert Note: The primary failure mode in using this compound is not coupling the monomer itself, but coupling the next amino acid onto the N-hexyl secondary amine. The hexyl group creates a "steric umbrella" that blocks incoming activated esters.

Protocol A: Coupling this compound to Resin

Standard coupling conditions are usually sufficient.

-

Reagents: 4 eq. This compound, 3.9 eq. HATU, 8 eq. DIPEA in DMF.

-

Time: 45–60 minutes at Room Temperature.

-

Monitoring: Standard Kaiser test is valid here (checking consumption of resin-bound primary amine).

Protocol B: Chain Extension (Coupling onto the N-hexyl Terminus)

This is the critical step. Standard conditions will fail.

-

Deprotection: 20% Piperidine in DMF (

min).-

Note: The UV signal of the fulvene-piperidine adduct may be lower than expected due to aggregation.

-

-

Wash: DMF (

min). -

Validation (Crucial): Do NOT use the Kaiser Test (ninhydrin). It does not react with secondary amines.

-

Use:Chloranil Test or Bromophenol Blue . A positive result (blue spots) indicates the secondary amine is free.

-

-

Coupling the Next Residue:

-

Activator: Use HATU or PyAOP (more reactive than HBTU).

-

Additive: HOAt is preferred over HOBt to reduce steric hindrance.

-

Conditions: Double coupling is mandatory.

-

Coupling 1: 5 eq.[2] AA, 5 eq. HATU, 10 eq. DIPEA, 2 hours at 50°C .

-

Coupling 2: Fresh reagents, 2 hours at 50°C .

-

-

Alternative: Use symmetric anhydrides or acid fluorides for extremely difficult couplings.

-

Functional Impact in Drug Design[5]

Membrane Permeability

The N-hexyl group drives cell entry via a passive transport mechanism. In comparative studies between cyclic peptides and cyclic peptoids (hexamers), the peptoid variants containing N-hexyl groups showed up to 3-fold higher permeability in PAMPA and Caco-2 assays compared to their Leucine-containing peptide counterparts [1, 2].

Proteolytic Stability

The N-substituted backbone is unrecognizable to serine proteases (like Trypsin).

-

Peptide (Leu-Gly):

Minutes in serum. -

Peptoid (Nhex-Gly):

48 Hours. This stability makes this compound an ideal candidate for "stapling" peptide sequences or protecting termini from exopeptidases.

References

-

Kwon, Y.-U., & Kodadek, T. (2007).[3] Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Journal of the American Chemical Society, 129(6), 1508–1509.[3] Link

-

Schwochert, J. A., et al. (2015).[4] Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides.[4][5][6] Organic Letters, 17(12), 2928–2931. Link

-

Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Link

-

PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Link

Sources

- 1. web.stanford.edu [web.stanford.edu]

- 2. This compound | C23H27NO4 | CID 137795115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative evaluation of the relative cell permeability of peptoids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Conformational Constraints with N-Fmoc-N-hexyl-glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and low bioavailability.[1] Introducing conformational constraints into a peptide backbone is a powerful strategy to address these limitations, enhancing "drug-like" properties.[2] N-substituted glycine (NSG) oligomers, or peptoids, are a class of peptide mimics where the side chain is shifted from the alpha-carbon to the amide nitrogen.[3] This modification eliminates the backbone amide proton, a key hydrogen bond donor, and introduces a tertiary amide bond, which can significantly influence the local conformation.

This guide provides an in-depth exploration of N-Fmoc-N-hexyl-glycine, a versatile building block for introducing a flexible, lipophilic side chain to constrain peptide conformations. We will delve into its synthesis, incorporation into peptide chains, and the analytical techniques used to characterize the resulting conformational changes. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of N-hexyl-glycine in the design of novel peptidomimetics.

The Unique Profile of this compound

This compound is an N-Fmoc protected form of N-hexyl-glycine.[4] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which are compatible with a wide range of sensitive functional groups.[5][6]

The key feature of this building block is the N-hexyl side chain. This aliphatic chain imparts several important properties:

-

Increased Lipophilicity: The hexyl group significantly increases the local lipophilicity of the peptide backbone, which can enhance membrane permeability.

-

Steric Influence: The steric bulk of the hexyl group restricts the rotation around the Cα-C' and N-Cα bonds, influencing the accessible Ramachandran space.[7]

-

Conformational Bias: The presence of the N-alkyl group favors a trans conformation of the preceding peptide bond and can influence the cis/trans isomerization of the following peptide bond.

These properties make this compound an attractive tool for systematically probing the effects of localized conformational constraints and lipophilicity on the biological activity and pharmacokinetic profile of peptides.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from glycine.

Step 1: N-Alkylation of Glycine

The initial step involves the alkylation of the nitrogen atom of glycine with a hexyl halide, typically hexyl bromide, under basic conditions.

Step 2: Fmoc Protection

The resulting N-hexyl-glycine is then protected with an Fmoc group using Fmoc-Cl or Fmoc-OSu in the presence of a base.[]

General Synthetic Protocol:

| Step | Procedure | Reagents | Solvent | Key Considerations |

| 1 | N-Alkylation | Glycine, Hexyl Bromide, Sodium Bicarbonate | Water/Ethanol mixture | The reaction is typically stirred at room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine completion. |

| 2 | Fmoc Protection | N-hexyl-glycine, Fmoc-OSu, Sodium Bicarbonate | Dioxane/Water mixture | Fmoc-OSu is added slowly to the reaction mixture. The pH should be maintained in the basic range. |

| 3 | Purification | - | - | The crude product is typically purified by crystallization from an ethanol/water system.[9] |

Below is a conceptual workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[5] The high coupling efficiencies, typically exceeding 99%, associated with Fmoc chemistry are advantageous for the synthesis of longer peptides.[]

Experimental Protocol for SPPS:

The following is a generalized protocol for the manual incorporation of this compound into a peptide chain on a solid support.

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 7-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling of this compound:

-

Prepare a solution of this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered N-alkylated amino acids, longer coupling times or the use of more potent coupling reagents like HATU may be necessary.[11]

-

-

Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.

-

Repeat: Repeat steps 2-5 for the subsequent amino acid couplings until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: After the final Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and appropriate scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analyzing Conformational Constraints

A combination of analytical techniques is employed to elucidate the conformational impact of incorporating N-hexyl-glycine into a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying peptide conformation in solution.[12] Key NMR experiments include:

-

1D ¹H NMR: Provides initial information about the overall folding and purity of the peptide.

-

2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. The absence of an amide proton for the N-hexyl-glycine residue simplifies the NOESY spectrum in that region.

-

¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Can provide information on the chemical environment of the backbone atoms.

The chemical shifts of the α-protons of the N-hexyl-glycine and the surrounding residues, as well as the observation of specific NOEs, can reveal the local conformational preferences induced by the N-hexyl group.

X-ray Crystallography

Single-crystal X-ray diffraction provides high-resolution structural information of molecules in the solid state.[7] Obtaining a crystal structure of a peptide containing N-hexyl-glycine would offer definitive insights into the bond angles, dihedral angles, and the overall conformation adopted by the peptide backbone. This technique can unambiguously determine the cis or trans conformation of the amide bonds adjacent to the N-hexyl-glycine residue.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of a peptide in solution.[13] By comparing the CD spectrum of a peptide containing N-hexyl-glycine to that of its unmodified counterpart, one can infer changes in the population of α-helices, β-sheets, or random coil structures.

Computational Modeling

Molecular dynamics (MD) simulations can provide a dynamic view of the conformational landscape of peptides containing N-hexyl-glycine.[14][15] These simulations can predict the preferred dihedral angles (phi and psi) and the energetic barriers to rotation, offering a theoretical framework to interpret experimental data. Ramachandran plots generated from MD simulations can visualize the sterically allowed regions for the N-hexyl-glycine residue, which are expected to be more restricted compared to glycine.[7][16]

Applications in Drug Discovery and Beyond

The incorporation of N-hexyl-glycine into peptides can be a valuable strategy in several areas of research and development:

-

Improving Pharmacokinetic Properties: The increased lipophilicity and metabolic stability conferred by N-alkylation can enhance the oral bioavailability of peptide drugs.[1]

-

Modulating Biological Activity: By inducing specific conformations, N-hexyl-glycine can either lock a peptide into its bioactive conformation, thus increasing potency, or into an inactive one, which can be useful for structure-activity relationship (SAR) studies.[17]

-

Development of Peptoid-based Therapeutics: this compound is a key monomer for the synthesis of peptoids, which have shown promise as antimicrobial agents, anticancer therapeutics, and in other biomedical applications.

-

Materials Science: The self-assembly properties of peptides and peptoids can be modulated by the incorporation of N-alkylated residues, leading to the formation of novel biomaterials with tailored properties.

Conclusion

This compound is a powerful and versatile building block for exploring conformational constraints in peptides and for the synthesis of novel peptoids. Its ability to introduce localized lipophilicity and steric bulk provides a rational approach to modulating the structure, and consequently the function and pharmacokinetic properties, of peptide-based molecules. While specific, high-resolution structural data for peptides containing N-hexyl-glycine remains an area for further investigation, the established principles of N-alkylation and the robust methodologies for peptide synthesis and analysis provide a solid foundation for its application in drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis, incorporation, and analysis of N-hexyl-glycine-containing peptides, offering a valuable resource for researchers in the field.

References

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

ResearchGate. (2022). High-Efficiency solid phase peptide synthesis (HE-SPPS). Retrieved from [Link]

- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

PubMed. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Retrieved from [Link]

-

PureSynth. (n.d.). N-Fmoc-Glycine 98%. Retrieved from [Link]

-

ChemRxiv. (2019). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2014). Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a-glycine as a function of sample rotation speed. Retrieved from [Link]

-

National Institutes of Health. (2014). Crystal structure of the tripeptide N-(benzyloxycarbonyl)glycylglycyl-l-norvaline. Retrieved from [Link]

-

ChemRxiv. (2024). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Retrieved from [Link]

-

National Institutes of Health. (2005). The Ramachandran plots of glycine and pre-proline. Retrieved from [Link]

-

National Institutes of Health. (2009). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Introduction of Functional Groups into Peptides via N-Alkylation. Retrieved from [Link]

-

National Institutes of Health. (2022). Molecular Dynamics Investigation of Clustering in Aqueous Glycine Solutions. Retrieved from [Link]

- Not available.

-

PubMed. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Retrieved from [Link]

-

International Union of Crystallography. (2014). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Retrieved from [Link]

-

ACS Publications. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

-

ResearchGate. (2005). The Ramachandran plots of glycine and pre-proline. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Retrieved from [Link]

-

ResearchGate. (2015). Cyclic ??,??-peptoid octamers with differing side chain patterns: Synthesis and conformational investigation. Retrieved from [Link]

-

MDPI. (2024). A Molecular Dynamics Simulation of Complexes of Fullerenes and Lysine-Based Peptide Dendrimers with and without Glycine Spacers. Retrieved from [Link]

-

Stanford University. (n.d.). Peptoid Oligomers with R-Chiral, Aromatic Side Chains. Retrieved from [Link]

-

PNAS. (2011). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Let's Talk Academy. (2024). Ramachandran Plot: Understanding Glycine, L-Alanine & L-Proline. Retrieved from [Link]

-

ResearchGate. (2017). Molecular dynamics simulations of aqueous glycine solutions. Retrieved from [Link]

-

MDPI. (2022). Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability. Retrieved from [Link]

-

University of Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

PubMed. (1997). Chiral N-substituted glycines can form stable helical conformations. Retrieved from [Link]

-

SciSpace. (2005). The Ramachandran plots of glycine and pre-proline. Retrieved from [Link]

-

ChemRxiv. (2024). to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycylglycine. Retrieved from [Link]

-

PubMed. (2024). A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. Retrieved from [Link]

-

PNAS. (1997). Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. Retrieved from [Link]

-

National Institutes of Health. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. Retrieved from [Link]

-

Quora. (2020). Why are glycine and proline an exception in the Ramachandran plot? Retrieved from [Link]

-

ScienceDirect. (2004). Variable temperature NMR characterization of a-glycine. Retrieved from [Link]

-

ACS Publications. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]

-

Office of Scientific and Technical Information. (2019). Origins of Conformational Heterogeneity in Peptoid Helices Formed by Chiral N-1. Retrieved from [Link]

-

ChemRxiv. (2023). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. Retrieved from [Link]

-

Khan Academy. (n.d.). Protein structure: Primary, secondary, tertiary & quatrenary. Retrieved from [Link]

-

YouTube. (2023). A tetrapeptide, 'x' on complete hydrolysis produced Glycine (Gly), Alanine (Ala), Valine (Val), Leu. Retrieved from [Link]

Sources

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Crystal structure of the tripeptide N-(benzyloxycarbonyl)glycylglycyl-l-norvaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The Ramachandran plots of glycine and pre-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 10. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular Dynamics Investigation of Clustering in Aqueous Glycine Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

applications of N-Fmoc-N-hexyl-glycine in surface modification of proteins

Application Note: Peptoid-Based Surface Engineering of Therapeutic Proteins

Part 1: Executive Summary & Technical Rationale

The Reagent:

N-Fmoc-N-hexyl-glycine (CAS: 1374785-50-8) is a specialized peptoid monomer used to introduce the N-hexylglycine (Nhex) residue into peptide backbones.[1][2] Unlike standard amino acids where the side chain is attached to the

The Application: In drug development, this reagent is a critical tool for Protein Surface Engineering .[4] It is rarely used to "coat" a surface in the materials science sense, but rather to chemically modify the surface of a therapeutic protein or peptide. By strategically incorporating N-hexyl-glycine residues, researchers can modulate the hydrophobicity of a protein surface without altering its folded core, leading to three key outcomes:

-

Lipidation Mimicry (Half-Life Extension): The hexyl chain binds to Serum Albumin, protecting the therapeutic from renal clearance.[4]

-

Proteolytic Stability: The N-substituted backbone prevents hydrogen bonding in the active site of proteases, rendering the tag invisible to degradation.[4]

-

Membrane Permeability: The lipophilic hexyl moiety facilitates interaction with the lipid bilayer, enhancing cellular uptake of otherwise impermeable cargoes.[4]

Part 2: Mechanism of Action

The utility of this compound lies in the unique physicochemical properties of the resulting Peptoid (Poly-N-substituted glycine) structure.[2]

Steric & Electronic Shielding

Standard peptides rely on backbone NH groups as hydrogen bond donors.[4][2] In N-hexyl-glycine, the nitrogen is alkylated.[4][2] This removes the H-bond donor, preventing the formation of standard

The "Velcro" Effect (Albumin Binding)

Human Serum Albumin (HSA) possesses multiple hydrophobic binding pockets (e.g., Sudlow Site I and II) intended for fatty acid transport.[4][2] The 6-carbon hexyl chain of the Nhex residue acts as a "mini-lipid."[4] When displayed on a protein's surface (via a C- or N-terminal tag), these chains transiently bind HSA.[4][2] This increases the hydrodynamic radius of the drug and recycles it via the FcRn pathway, significantly extending in vivo half-life.

Figure 1: Workflow from Reagent to Therapeutic Effect. The monomer is synthesized into a tag which confers lipophilic properties to the target protein.[2]

Part 3: Experimental Protocols

Protocol A: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Objective: To synthesize a "Hexyl-Tag" (e.g., H-Nhex-Nhex-Gly-OH) for subsequent conjugation.[2]

Prerequisites:

-

Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).[4][2]

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[4][2] Avoid HBTU/HATU for N-substituted couplings if possible to prevent epimerization, though Nhex is achiral so HATU is acceptable but DIC/Oxyma is superior for yield. [2]

Step-by-Step Procedure:

-

Resin Swelling: Swell 100 mg resin in DMF for 30 min.

-

Fmoc Deprotection (Standard): Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling this compound:

-

Capping (Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap unreacted amines.[4][2]

-

Subsequent Coupling (The "Difficult" Step):

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[4][2]5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Surface Conjugation to Therapeutic Protein

Objective: Conjugate the Hexyl-Tag to a protein Cysteine residue.[2]

Context: Direct reaction of the Fmoc-monomer to a protein is inefficient.[4] The best practice is to synthesize a reactive peptide tag (as per Protocol A) containing a Cysteine or Maleimide handle.[4]

Design: Tag Sequence = Maleimide-Gly-Nhex-Nhex-Gly

-

Protein Preparation:

-

Conjugation:

-

Purification:

-

Validation:

-

Hydrophobic Interaction Chromatography (HIC): The conjugated protein will show a significant shift in retention time (increased hydrophobicity) compared to the native protein.[4]

-

Mass Spectrometry: Confirm mass shift corresponding to the tag (+ MW of Tag).

-

Part 4: Data Analysis & Validation

Table 1: Troubleshooting Common Synthesis Issues

| Issue | Probable Cause | Solution |

| Low Yield (Coupling onto Nhex) | Steric hindrance of the secondary amine.[4][2] | Switch to HATU/HOAt. Increase temperature to 75°C. Perform double coupling. |

| Incomplete Fmoc Removal | Aggregation of hydrophobic hexyl chains.[4] | Use DBU (2%) in the Piperidine deprotection mix.[4] |

| Poor Solubility of Peptide | High hydrophobicity of multiple Nhex residues.[4] | Dissolve crude peptide in 50% Acetic Acid or TFE (Trifluoroethanol) before HPLC.[4][2] |

Visualizing the Impact: The following diagram illustrates the structural difference between a standard peptide bond and the N-substituted bond introduced by this reagent.

Figure 2: Structural Comparison. The N-hexyl substitution removes the amide proton, altering solubility and stability.[2]

Part 5: References

-

Zuckermann, R. N., et al. (1992).[4][2][5] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[4] Link[4][2]

-

Chongsiriwatana, N. P., et al. (2008).[4][2] "Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides."[4] Proceedings of the National Academy of Sciences. Link[4][2]

-

Kwon, Y.-U., & Kodadek, T. (2007).[4][2] "Quantitative comparison of the relative cell permeability of peptoids and peptides." Journal of the American Chemical Society.[4] Link[4][2]

-

ChemicalBook. (2023).[4][2][6] "this compound Product Properties and CAS 1374785-50-8." Link

-

PubChem. (2023).[4][2] "Compound Summary: this compound." National Library of Medicine.[4] Link[4][2]

Sources

- 1. This compound | 1374785-50-8 [chemicalbook.com]

- 2. N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | C27H27NO7 | CID 56777269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1374785-50-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Guide: Troubleshooting N-Fmoc-N-hexyl-glycine Coupling

This guide serves as a technical support resource for researchers encountering difficulties with the solid-phase peptide synthesis (SPPS) of peptides containing N-Fmoc-N-hexyl-glycine .

The inclusion of N-alkylated amino acids like N-hexyl-glycine introduces significant steric and conformational challenges that differ from standard Fmoc SPPS. This guide prioritizes the "monomer approach" (using the pre-made Fmoc-AA) but references the "submonomer" method as a strategic alternative.

Introduction: The Steric & Conformational Landscape

This compound is a derivative of glycine where the amide nitrogen is substituted with a hexyl chain. This modification fundamentally alters the peptide backbone physics:

-

Steric Bulk: The hexyl group shields the nucleophilic nitrogen, making acylation (coupling the next amino acid) difficult.

-

Cis-Amide Preference: Unlike standard peptide bonds which favor the trans conformation (

), N-alkylated amino acids exist in equilibrium with a significant population of the cis rotamer. This brings the N-terminal amine into dangerous proximity with the preceding carbonyl, driving side reactions.

Part 1: The "Showstopper" – Diketopiperazine (DKP) Formation[1]

The Problem: The most critical failure mode occurs at the dipeptide stage (e.g., H-N(hexyl)Gly-AA1-Resin). Upon removing the Fmoc group from N-hexyl-glycine, the free secondary amine rapidly attacks the benzyl ester linkage of the resin. This cyclization releases the dipeptide as a diketopiperazine (DKP) byproduct, resulting in a complete loss of peptide chains from the resin.

Symptoms:

-

Sudden drop in synthesis yield after the second or third residue.

-

Mass spec of the "cleaved" resin shows no peptide, or only the C-terminal amino acid.

-

LCMS of the waste stream contains the cyclic dipeptide mass.

Mechanism of Failure: The N-hexyl group forces the peptide bond into a cis-conformation, pre-organizing the nucleophile (amine) and electrophile (resin ester) for cyclization.

Figure 1: Mechanism of DKP formation facilitated by N-alkyl cis-amide preference.

Troubleshooting Protocol:

| Variable | Recommendation | Rationale |

| Resin Choice | 2-Chlorotrityl Chloride (2-CTC) | The bulky trityl linker sterically hinders the attack of the amine on the ester. More importantly, 2-CTC is extremely acid-sensitive, allowing cleavage of the protected peptide if needed to bypass base treatments. |

| Fmoc Removal | 5% Piperazine + 2% DBU | Avoid standard 20% Piperidine. DBU is non-nucleophilic, and Piperazine is a weaker base than Piperidine, reducing the rate of ester aminolysis while still removing Fmoc. |

| Deprotection Time | Shorten to 2 x 3 min | Minimize the time the free amine sits exposed before the next coupling. |

| Coupling Order | Reverse Chimeric Approach | If possible, synthesize the N-hexyl-Gly fragment in solution or use a Backbone Amide Linker (BAL) to anchor the nitrogen, preventing DKP entirely. |

Part 2: Overcoming Steric Hindrance (Acylation)

The Problem: Coupling the next amino acid onto the secondary amine of N-hexyl-glycine is kinetically slow due to the hexyl tail blocking the approach of the activated ester. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Troubleshooting Protocol:

Q: Which coupling reagent should I use?

-

Standard High-Power: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt is the gold standard for hindered amines.

-

The "Nuclear" Option: BTC (Bis-trichloromethyl carbonate / Triphosgene) . This generates an acid chloride in situ, which is far more reactive than an active ester. Note: Requires strictly anhydrous conditions and safety precautions (phosgene generation).

Q: Should I heat the reaction?

-

Yes, but cautiously. Microwave heating to 50°C–60°C can drive the reaction. However, if the incoming amino acid is chiral (e.g., Fmoc-Cys(Trt)-OH), heating increases the risk of racemization. For achiral incoming acids (Gly, Sar), heat is safe.

Q: How do I prevent Guanidinylation?

-

Issue: Slow acylation allows the free amine to react with the uronium moiety of HATU/HBTU, permanently capping the chain with a guanidine group.

-

Fix: Use PyAOP (Phosphonium based) instead of HATU (Uronium based) if the coupling takes >1 hour. Phosphonium reagents do not cause guanidinylation.

Part 3: The Submonomer Alternative

If the coupling of Fmoc-N(Hex)-Gly-OH continues to fail or yields are low, switch to the Submonomer Method . This bypasses the steric bulk of the coupling step by building the residue in two easier steps.

Workflow:

-

Acylation: React the resin-bound amine with Bromoacetic Acid and DIC (Diisopropylcarbodiimide). This couples a small, unhindered molecule.

-

Displacement: React the bromoacetylated resin with Hexylamine (primary amine). The amine attacks the alkyl halide (SN2 reaction) to install the N-hexyl-glycine residue.

Figure 2: The Submonomer strategy avoids the difficult coupling of two bulky species.

Part 4: FAQ & Quick Reference

Q: My product has a mass of [M+12] or [M+98]?

-

Diagnosis: This is likely Guanidinylation (+98 Da roughly, depending on the reagent) or stable adduct formation. If using HATU with slow coupling, the amine reacted with the coupling reagent.

-

Fix: Switch to PyAOP or use the Submonomer method.

Q: I see a "deletion" of the N-hexyl-glycine and the preceding amino acid.

-

Fix: Switch to 2-CTC resin and use the DBU/Piperazine deprotection cocktail.

Q: The N-hexyl-glycine is coupled, but the next amino acid won't go on.

-

Diagnosis: Steric hindrance.

-

Fix: Double couple using HATU/HOAt (1:1 ratio) with DIEA. Perform the reaction at 50°C for 45 minutes. Ensure the solvent is strictly anhydrous DMF or NMP.

References

-

DKP Mechanism & Prevention

-

Coupling Reagents for N-Alkyl Amines

-

Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. The Journal of Organic Chemistry. Link

-

-

Submonomer Synthesis of Peptoids

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link

-

-

Optimized Fmoc Removal (DBU/Piperazine)

-

Li, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Link

-

Sources

Technical Support Center: Managing Steric Hindrance with N-Fmoc-N-hexyl-glycine

Welcome to our dedicated technical support center for navigating the challenges and unlocking the potential of N-Fmoc-N-hexyl-glycine in your peptide synthesis endeavors. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this sterically hindered amino acid into their peptide sequences. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your success.

Introduction to this compound and its Challenges

This compound is a valuable building block in peptide chemistry, often employed to introduce conformational constraints, enhance proteolytic stability, and improve the pharmacokinetic properties of peptides. However, the presence of the N-hexyl group introduces significant steric hindrance, which can lead to challenges in both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS). Understanding the root causes of these issues is paramount to developing effective solutions.

This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring high-purity and high-yield synthesis of your target peptides.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I am observing low coupling efficiency or incomplete coupling when using this compound. What is causing this and how can I resolve it?

Answer:

Low coupling efficiency is the most common issue when working with this compound and is a direct consequence of steric hindrance. The bulky N-hexyl group shields the carboxyl group, making it difficult for the incoming nucleophilic amine of the growing peptide chain to attack the activated ester intermediate.

Causality Explained:

The N-hexyl group, in conjunction with the Fmoc protecting group, creates a crowded environment around the reactive carboxyl center of the amino acid. This steric bulk slows down the kinetics of the coupling reaction significantly. Standard coupling reagents and conditions that are effective for non-hindered amino acids may be insufficient to drive the reaction to completion.

Step-by-Step Solutions:

-

Optimize Your Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amino acids, more potent activating agents are required.[1]

-

Recommended Reagents: Aminium/uronium or phosphonium-based reagents such as HATU , HCTU , PyAOP , or COMU are highly effective.[1] These reagents form highly reactive activated esters that can overcome the steric barrier.

-

Avoid: Carbodiimide-based reagents like DCC or DIC alone are often not potent enough for this purpose.

-

-

Extend Coupling Time and Employ Double Coupling:

-

Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.

-

Perform a "double coupling" by draining the reaction vessel after the initial coupling period, washing the resin, and then repeating the coupling step with a fresh solution of the amino acid and coupling reagents.[2]

-

-

Increase Reagent Equivalents:

-

Use a higher excess of this compound (3-5 equivalents) and coupling reagents (3-5 equivalents) relative to the resin loading. This will drive the reaction equilibrium towards product formation.

-

-

Elevate the Reaction Temperature:

-

Gently heating the reaction vessel to 30-40°C can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions, including racemization.

-

Experimental Protocol: Optimized Coupling of this compound

-

Swell the resin in DMF for 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the this compound:

-

Dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA or 2,4,6-collidine and allow the solution to pre-activate for 5-10 minutes.

-

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture for 4 hours at room temperature.

-

Perform a Kaiser test to check for complete coupling (the presence of free primary amines will result in a blue color). If the test is positive, proceed to the washing steps. If the test is negative (yellow), consider a second coupling.

-

For double coupling, drain the reaction vessel, wash with DMF, and repeat steps 4-6.

-

Once the coupling is complete, wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.

Question 2: I am experiencing difficulty with the Fmoc deprotection of the N-hexyl-glycine residue. The deprotection seems slow or incomplete. Why is this happening?

Answer:

Slow or incomplete Fmoc deprotection of this compound is also attributed to steric hindrance. The bulky N-hexyl group can partially obstruct the access of the piperidine base to the acidic proton on the fluorenyl group, which is the initial step in the deprotection mechanism.[3][4]

Causality Explained:

The Fmoc deprotection is a base-catalyzed elimination reaction.[3][4] The base, typically piperidine, must abstract a proton from the C9 position of the fluorene ring. The N-hexyl group can sterically hinder this approach, slowing down the deprotection kinetics.

Step-by-Step Solutions:

-

Extend Deprotection Time: Increase the standard Fmoc deprotection time. Instead of the typical 5-10 minute treatments, extend each treatment to 20-30 minutes.

-

Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 40-50% can sometimes improve the efficiency of deprotection for hindered residues.

-

Consider an Alternative Base:

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be more effective for hindered Fmoc removals. A solution of 2% DBU and 2% piperidine in DMF is a common alternative. Caution: DBU can promote aspartimide formation if Asp residues are present in the sequence.[5]

-

4-Methylpiperidine: Can sometimes offer improved performance in deprotection.[6]

-

-

Monitor the Deprotection: The release of the fluorenyl group can be monitored by UV spectroscopy. A lack of UV absorbance in the flow-through after washing indicates complete deprotection.

Experimental Protocol: Enhanced Fmoc Deprotection for N-hexyl-glycine Residues

-

After the coupling step, wash the resin with DMF.

-

Treat the resin with a solution of 20-40% piperidine in DMF for 30 minutes.

-

Drain the reaction vessel.

-

Repeat the treatment with fresh 20-40% piperidine in DMF for another 30 minutes.

-

Wash the resin thoroughly with DMF to remove all traces of piperidine and the fluorenyl-piperidine adduct.

-

Perform a chloranil test to confirm the presence of a free secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of incorporating this compound into a peptide sequence?

A1: The primary benefits include:

-

Increased Proteolytic Stability: The N-alkylation prevents cleavage by many proteases at that specific amide bond.

-

Conformational Rigidity: The N-hexyl group can restrict the conformational freedom of the peptide backbone, which can be beneficial for receptor binding and activity.

-

Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the hexyl group can enhance membrane permeability and bioavailability.[7]

Q2: Are there any specific solvents that are recommended for dissolving this compound?

A2: this compound is generally soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). For pre-activation, it is crucial to ensure complete dissolution before adding the coupling reagents. If solubility is an issue, gentle warming or sonication can be employed.

Q3: Can I use microwave-assisted peptide synthesis with this compound?

A3: Yes, microwave-assisted synthesis can be advantageous as it can significantly reduce reaction times for both coupling and deprotection steps.[8] The elevated temperatures achieved with microwave energy can help overcome the kinetic barriers associated with steric hindrance. However, it is essential to carefully control the temperature to avoid side reactions.

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture.[9] Ensure the container is tightly sealed.

Q5: Besides the N-hexyl group, are there other N-alkylated glycines that present similar challenges?

A5: Yes, any N-alkylated amino acid will present some degree of steric hindrance, with the challenge increasing with the size of the alkyl group.[10] For example, N-methylated amino acids are also known to have slower coupling kinetics than their non-alkylated counterparts, though generally less so than N-hexyl-glycine.[11]

Data and Protocols at a Glance

Table 1: Recommended Coupling Reagents for this compound

| Coupling Reagent | Class | Key Advantages |

| HATU | Aminium/Uronium Salt | Highly reactive, fast kinetics, good for hindered couplings. |

| HCTU | Aminium/Uronium Salt | Similar to HATU, often more cost-effective. |

| PyAOP | Phosphonium Salt | Very effective for hindered and N-methylated amino acids.[12] |

| COMU | Aminium/Uronium Salt | Based on Oxyma, which is a safer alternative to HOBt/HOAt.[1] |

Table 2: Troubleshooting Summary

| Issue | Primary Cause | Recommended Solutions |

| Low Coupling Efficiency | Steric hindrance from the N-hexyl group. | Use potent coupling reagents (HATU, HCTU, PyAOP, COMU), extend reaction time, perform double coupling, increase reagent equivalents. |

| Incomplete Fmoc Deprotection | Steric hindrance impeding base access. | Extend deprotection time, increase piperidine concentration, consider using DBU/piperidine mixture. |

Visualizing the Workflow

Caption: Troubleshooting workflow for this compound.

References

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Dawadi, S., & D'Souza, A. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. PubMed. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311. Retrieved from [Link]

-

Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]

- Levin, A., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Wang, P., et al. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 20(9), 16858-16870. Retrieved from [Link]

-

ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Royo, M., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7026-7042. Retrieved from [Link]

-

Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. biotage.com [biotage.com]

- 3. genscript.com [genscript.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. This compound | 1374785-50-8 | Benchchem [benchchem.com]

- 9. This compound | 1374785-50-8 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. peptide.com [peptide.com]

Technical Support Center: Purification of Hydrophobic Peptides with N-Fmoc-N-hexyl-glycine

Introduction: The Dual Challenge of Hydrophobicity

Welcome to the technical support guide for researchers facing the significant challenge of purifying synthetic peptides incorporating N-Fmoc-N-hexyl-glycine. The presence of this N-alkylated amino acid, particularly with the Fmoc protecting group intact, introduces a dual challenge: extreme hydrophobicity and a high propensity for aggregation.[1][2][3] The long hexyl chain drastically increases the peptide's nonpolar character, while the large, aromatic Fmoc group further contributes to this hydrophobicity and can promote intermolecular π-stacking, leading to aggregation.

These properties frequently result in poor solubility, low recovery, and complex chromatographic profiles, making standard purification protocols ineffective.[1] This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions, drawing from extensive field experience and established scientific principles to help you navigate these purification hurdles successfully.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered during the RP-HPLC purification of peptides containing this compound in a practical question-and-answer format.

Question 1: Why is my peptide peak extremely broad, tailing, or split in the chromatogram?

Answer: This is the most common issue and typically stems from one or more of the following causes:

-

On-Column Aggregation: The peptide is self-associating on the reversed-phase column. The hydrophobic hexyl and Fmoc groups interact with each other and the C18 stationary phase, causing molecules to "stick" together rather than partitioning cleanly between the stationary and mobile phases. This leads to slow mass transfer and results in broad, misshapen peaks.

-

Poor Solubility at the Point of Injection: The peptide may be soluble in a strong organic solvent like DMSO or DMF, but when this solution is injected into the aqueous mobile phase at the start of the gradient, it crashes out of solution, leading to precipitation at the column head.[4] This causes peak splitting and significant backpressure increases.

-

Secondary Interactions: The peptide may be interacting with residual, un-capped silanol groups on the silica-based stationary phase. While less common with modern columns, it can contribute to peak tailing. The standard use of an ion-pairing agent like trifluoroacetic acid (TFA) is designed to minimize this.[5]

Solutions:

-

Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) is a highly effective strategy.[6] Higher temperatures increase peptide solubility, disrupt hydrophobic aggregation, and reduce mobile phase viscosity.[7][8][9] This improves mass transfer kinetics, leading to sharper, more symmetrical peaks and often better recovery.[8][10]

-

Optimize Sample Solvent: Avoid dissolving the crude peptide in 100% strong organic solvents if possible. Instead, perform solubility tests to find a mixture that keeps the peptide dissolved but is as compatible as possible with the initial mobile phase conditions.[11] A mixture of acetonitrile (ACN) and water with a small amount of formic acid or TFA is a good starting point. If a strong solvent like DMSO is necessary due to poor solubility, inject the smallest possible volume.[12][13]

-

Modify the Mobile Phase:

-

Use a Stronger Organic Modifier: For extremely hydrophobic peptides, acetonitrile alone may not be sufficient to elute the peptide effectively. Consider using n-propanol (nPrOH) or isopropanol (IPA) mixed with ACN as the organic mobile phase (Solvent B).[8] A 50:50 mixture of ACN:nPrOH can prevent aggregation and eliminate "ghost peaks" from column memory effects.[11]

-

Increase Ion-Pairing Agent Concentration: While 0.1% TFA is standard, a slight increase might improve peak shape for some sequences. However, be mindful that high concentrations can be difficult to remove during lyophilization.

-

Question 2: My peptide is precipitating in the autosampler vial or during fraction collection. How can I prevent this?

Answer: Precipitation occurs when the peptide's concentration exceeds its solubility limit in a given solvent environment.

-

In the Vial: This happens if the peptide was dissolved in a volatile solvent (like pure ACN) that has partially evaporated, increasing the peptide concentration. It also occurs if the dissolution solvent is not optimal.

-

During Fraction Collection: As the purified peptide elutes from the column in a high percentage of organic solvent and is collected into tubes, the organic solvent can evaporate, or the peptide may be less soluble in the specific mobile phase composition of that fraction.

Solutions:

-

Improve Crude Peptide Solubility: Before injection, ensure the peptide is fully dissolved. Sonication can help. For peptides that are exceptionally difficult to dissolve, a small amount of hexafluoroisopropanol (HFIP) can be used, but this should be a last resort as it can be difficult to remove.[4][8] The primary approach should be to find a suitable ACN/water/acid or DMSO/ACN mixture.[8][11][12]

-

Acidify Collection Tubes: Pre-add a small amount of an aqueous acid (e.g., 10-20 µL of 10% acetic acid) to your fraction collection tubes. This ensures that as the peptide elutes, it enters a slightly more acidic and aqueous environment which can help maintain solubility.

-

Pool and Dilute Fractions Quickly: Immediately after the purification run, identify the correct fractions by analytical HPLC or mass spectrometry. Pool them and, if necessary, add a small amount of ACN or n-propanol to ensure the peptide remains in solution before proceeding to lyophilization.

Question 3: I'm experiencing very low recovery of my peptide after purification. Where is it going?

Answer: Low recovery is a frustrating issue often caused by the irreversible adsorption of the highly hydrophobic peptide onto the stationary phase or precipitation.[5]

-

Irreversible Binding: If the peptide is too hydrophobic for the chosen conditions, it can bind so strongly to the C18 stationary phase that even 100% organic solvent cannot elute it.

-

Precipitation: As mentioned in Q1 and Q2, if the peptide precipitates at the column head or within the column, it will be lost and contribute to low recovery and high backpressure.

Solutions:

-

Use a Less Retentive Column: A standard C18 column may be too hydrophobic. Switch to a column with a shorter alkyl chain, such as a C8 or C4.[5] For very large and hydrophobic peptides, a C4 column is often the best choice.

-

Employ a "Stronger" Mobile Phase System: As detailed in Q1, incorporating n-propanol or IPA into your organic mobile phase provides greater eluting strength to recover strongly bound peptides.[8]

-

Perform a Column Wash: After your gradient run, perform a high-organic wash (e.g., 95% ACN/nPrOH) for several column volumes to strip any remaining peptide from the column. Always run a blank gradient afterward to check for ghost peaks, which indicate carryover.[11]

Workflow & Key Decision Points

The following diagram outlines a logical workflow for developing a purification method for these challenging peptides, highlighting critical decision points.

Caption: Workflow for Hydrophobic Peptide Purification.

Frequently Asked Questions (FAQs)

-

Q: What are the recommended starting conditions for an analytical RP-HPLC run?

-

A: A good starting point is a C18 column (3.5 or 5 µm particle size, 130 Å pore size), a column temperature of 40 °C, and a linear gradient of 5% to 95% Solvent B over 30 minutes.[8]

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

-

Q: Can I use formic acid instead of TFA as the ion-pairing agent?

-

A: Yes, 0.1% formic acid (FA) can be used. It is less aggressive than TFA and can sometimes provide different selectivity. However, TFA is a stronger ion-pairing agent and generally yields sharper peaks for basic peptides by more effectively masking silanol interactions.[5] TFA's superior ion-pairing capabilities often make it the first choice for difficult separations.[14]

-

-

Q: How do I choose between a C18, C8, and C4 column?

-

A: The choice depends on the peptide's overall hydrophobicity. Start with a C18 column as it provides the highest retention and resolving power.[15] If the peptide is retained too strongly (elutes at a very high % of organic solvent) or shows poor peak shape even after temperature and solvent optimization, move to a less retentive C8 or C4 column.[5]

-

-

Q: My peptide is still on the column after running a 100% acetonitrile wash. What should I do?

-

A: This indicates extremely strong hydrophobic interaction. Your next step should be to wash the column with a stronger solvent system, such as a 50:50 mixture of acetonitrile and n-propanol, or even pure isopropanol.[8] Running a few column volumes of this stronger mix should elute the recalcitrant peptide. Always run a blank injection afterward to confirm the column is clean.

-

Data & Protocols

Table 1: Recommended Mobile Phase Modifiers & Column Chemistries

| Challenge Level | Peptide Characteristics | Recommended Column | Organic Modifier (Solvent B) | Key Strategy |

| Moderate | Moderately hydrophobic, good solubility in ACN/H₂O | C18 | Acetonitrile | Increase column temperature to 40-50°C. |

| High | Very hydrophobic, poor peak shape with ACN | C8 or C18 | Acetonitrile / n-Propanol (e.g., 70:30) | Elevate temperature to 60°C; use stronger solvent. |

| Extreme | Extremely hydrophobic, precipitates easily, low recovery | C4 | Isopropanol or ACN / n-Propanol (50:50) | High temperature (≥60°C); less retentive column. |

Protocol 1: Optimized RP-HPLC Method for this compound Peptides

This protocol outlines an advanced method for purifying highly hydrophobic peptides.

1. Sample Preparation:

- Weigh approximately 10-20 mg of crude peptide into a clean glass vial.

- Attempt to dissolve the peptide in a solution of 50% Acetonitrile / 50% Water containing 0.1% TFA at a concentration of 10 mg/mL. Use a vortex mixer and sonicate for 2-5 minutes.